2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline
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Overview
Description
2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-b]quinoxaline derivatives, including 2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline, typically involves condensation reactions of isatin with o-phenylenediamine. Common catalysts used in these reactions are Brønsted acids like acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are employed .
Industrial Production Methods: Industrial production methods for these compounds often utilize microwave irradiation and nanoparticle catalysts such as copper-doped CdS or cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Utilizes reducing agents to remove oxygen functionalities or introduce hydrogen.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and catalytic amounts of tetrabutylammonium iodide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sulfonyl azides are employed in tandem ortho-C–H functionalization reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoloquinoxaline derivatives with potential biological activities .
Scientific Research Applications
2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline primarily involves DNA intercalation, where the compound inserts itself between DNA base pairs, stabilizing the DNA structure and inhibiting the activity of enzymes like topoisomerase . This mechanism is crucial for its anticancer and antiviral activities.
Comparison with Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Exhibits similar biological activities and is used in DNA intercalation studies.
NCA0424, B-220, and 9-OH-B-220: These derivatives also show good binding affinity to DNA and possess significant multidrug resistance modulating activity.
Uniqueness: 2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which may confer unique biological activities and enhanced stability in various applications .
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
9-methoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C19H19N3O/c1-12(2)11-22-17-9-8-13(23-3)10-14(17)18-19(22)21-16-7-5-4-6-15(16)20-18/h4-10,12H,11H2,1-3H3 |
InChI Key |
RPHRBKXHQXAEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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